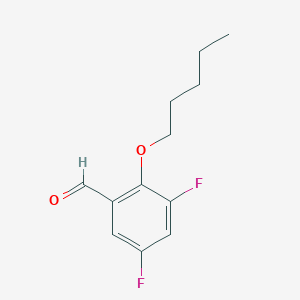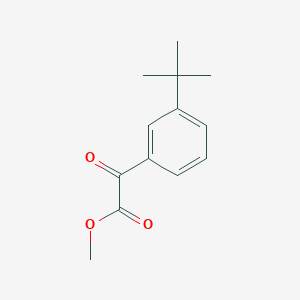![molecular formula C13H8ClF3S B7992532 1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992532.png)
1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is an organic compound that features a benzene ring substituted with fluorine, chlorine, and a sulfanylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and arylboronic acids under mild conditions . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide form.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-2-fluorobenzene: Another fluorinated benzene derivative used in similar synthetic applications.
1-Chloro-3,5-difluorobenzene: A related compound with similar substitution patterns on the benzene ring.
Uniqueness
1,4-Difluoro-2-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene is unique due to the presence of both fluorine and chlorine atoms, as well as the sulfanylmethyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
IUPAC Name |
1-chloro-3-[(2,5-difluorophenyl)methylsulfanyl]-5-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-9-4-11(16)6-12(5-9)18-7-8-3-10(15)1-2-13(8)17/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEWAMVQAUNJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CSC2=CC(=CC(=C2)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,5-Difluorophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7992474.png)











